dimethyl 4-hydroxy-4-methyl-6-oxo-2-phenyl-1,3-cyclohexanedicarboxylate
Description
Dimethyl 4-hydroxy-4-methyl-6-oxo-2-phenyl-1,3-cyclohexanedicarboxylate is a bicyclic ester derivative featuring a substituted cyclohexane core. Its structure includes:
- Two methyl ester groups at positions 1 and 2.
- A hydroxyl group and methyl substituent at position 3.
- A keto group at position 4.
- A phenyl ring at position 2.
Properties
IUPAC Name |
dimethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O6/c1-17(21)9-11(18)13(15(19)22-2)12(14(17)16(20)23-3)10-7-5-4-6-8-10/h4-8,12-14,21H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKXAVULMYQWDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(C1C(=O)OC)C2=CC=CC=C2)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40983303 | |
| Record name | Dimethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40983303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64681-98-7 | |
| Record name | 1,3-Cyclohexanedicarboxylic acid, 4-hydroxy-4-methyl-6-oxo-2-phenyl-, dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064681987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40983303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Dimethyl 4-hydroxy-4-methyl-6-oxo-2-phenyl-1,3-cyclohexanedicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 320.34 g/mol. The compound features a cyclohexane ring with multiple functional groups, including hydroxyl, ketone, and carboxylate groups, which contribute to its reactivity and biological activity .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Enzyme Interaction: The compound may interact with specific enzymes involved in inflammatory processes and cancer cell proliferation.
- Metabolic Pathways: Its influence on metabolic pathways related to oxidative stress and inflammation could be a key factor in its biological activity.
Comparative Analysis
To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate | Similar structure with ethyl groups; potential for similar biological activity | |
| Methyl 4-hydroxybenzoate | Simpler structure; known for antimicrobial properties | |
| Dimethyl malonate | Basic dicarboxylic ester; serves as a building block in organic synthesis |
This table highlights the unique structural features of this compound compared to related compounds, emphasizing its complex cyclohexane framework and diverse functional groups.
Scientific Research Applications
Chemical Properties and Structure
DMH has the molecular formula and a molecular weight of approximately 320.34 g/mol. Its structure features a cyclohexane ring with two carboxylate ester groups and a phenyl substituent, contributing to its reactivity and potential applications in synthesis and medicinal chemistry .
Antimicrobial Activity
Research indicates that DMH exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .
Anticancer Potential
DMH has been investigated for its anticancer properties. It has been found to induce apoptosis in cancer cells through mechanisms involving the modulation of cellular signaling pathways. In vitro studies demonstrated that DMH derivatives could effectively reduce cell viability in specific cancer lines .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in animal models, suggesting potential applications in treating inflammatory diseases. Its efficacy in modulating inflammatory pathways positions it as a candidate for further development in therapeutic settings .
Building Block in Synthesis
DMH serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its functional groups allow for various reactions such as esterification and acylation, facilitating the creation of diverse chemical entities .
Synthesis of Novel Compounds
Researchers have utilized DMH as a precursor for synthesizing novel compounds with enhanced biological activities. For instance, modifications of DMH have led to the development of new derivatives that exhibit improved pharmacological profiles compared to their parent compounds .
Polymer Chemistry
DMH has been explored as a monomer in polymer chemistry due to its ability to undergo polymerization reactions. The resulting polymers can exhibit unique properties suitable for applications in coatings, adhesives, and other materials .
Nanomaterial Development
The compound's reactivity has also been harnessed in the formation of nanomaterials. By incorporating DMH into nanostructured systems, researchers aim to enhance the properties of materials used in electronics and photonics .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares dimethyl 4-hydroxy-4-methyl-6-oxo-2-phenyl-1,3-cyclohexanedicarboxylate with structurally related compounds, focusing on substituents, physical properties, and synthetic relevance:
Key Observations:
Ethyl esters (e.g., ) may improve solubility in organic solvents due to longer alkyl chains.
Substituent Effects: Electron-Donating Groups (e.g., 4-methylphenyl in ): Increase electron density on the aromatic ring, favoring electrophilic substitutions. Electron-Withdrawing Groups (e.g., tetrafluoroethoxy in ): Enhance stability against oxidation and may alter photophysical properties. Functionalized Substituents (e.g., benzyloxy in , diethylamino in ): Introduce sites for further chemical modifications, such as hydrogen bonding or coordination.
Physical Properties: The diethylamino-substituted analog exhibits a lower melting point (167–168°C) compared to non-aminated analogs, likely due to disrupted crystal packing from the bulky amino group. Fluorinated derivatives (e.g., ) are expected to exhibit higher thermal stability, though experimental data is lacking.
Synthetic Relevance :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
